molecular formula C12H15N3 B1261354 N'-(5-isoquinolinylmethyl)ethane-1,2-diamine

N'-(5-isoquinolinylmethyl)ethane-1,2-diamine

Cat. No. B1261354
M. Wt: 201.27 g/mol
InChI Key: YVVIHNCTCNPFJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(5-isoquinolinylmethyl)ethane-1,2-diamine is a member of isoquinolines.

Scientific Research Applications

Antiplasmodial and Antimalarial Activity

Research has explored the antiplasmodial and antimalarial properties of compounds related to N'-(5-isoquinolinylmethyl)ethane-1,2-diamine. For instance, studies on the synthesis and antiplasmodial activity of new ferrocene–chloroquine analogues, including N-(7-chloroquinolin-4-yl)-N′-(1′-dimethylaminomethylferrocen-1-ylmethyl)-ethane-1,2-diamine, have shown potential in vitro efficacy against chloroquine-sensitive and resistant strains of Plasmodium falciparum (Beagley et al., 2003). Similarly, ruthenocene–chloroquine analogues with structures like N-(7-chloroquinolin-4-yl)-N′-(2-dimethylaminomethylruthenocen-1-ylmethyl)ethane-1,2-diamine have demonstrated high efficacy against Plasmodium falciparum (Beagley et al., 2002).

Synthesis and Structural Analysis

The synthesis and characterization of various compounds incorporating the ethane-1,2-diamine moiety, like 3,3′-[azanediylbis(ethane-2,1-diyl)]bis(2-methylquinazolin-4(3H)-ones), have been reported. These studies contribute to the understanding of the structural and chemical properties of these compounds (Harutyunyan et al., 2019).

Corrosion Inhibition

Research on cadmium(II) Schiff base complexes, involving ligands like N,N-dimethyl-N′-(1-pyridin-2-yl-ethylidene)-ethane-1,2-diamine, has indicated potential applications in corrosion inhibition on mild steel. This link between coordination inorganic chemistry and materials engineering showcases a practical application of these compounds (Das et al., 2017).

Cytotoxicity Evaluation for Cancer Therapy

Studies evaluating the cytotoxic effects of 4-aminoquinoline derivatives, such as N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine, on human breast tumor cell lines have been conducted. These investigations are critical for developing new classes of anticancer agents (Zhang et al., 2007).

Fluorescent Chemosensor Development

Research on compounds like 1,2-(2′-oxoquinoline-3′-yl-methylideneimino)ethane, which show selectivity toward Zn(II) ion, highlights the potential of such molecules in developing fluorescent chemosensors for metal ions (Liu et al., 2010).

properties

Product Name

N'-(5-isoquinolinylmethyl)ethane-1,2-diamine

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

N'-(isoquinolin-5-ylmethyl)ethane-1,2-diamine

InChI

InChI=1S/C12H15N3/c13-5-7-15-9-11-3-1-2-10-8-14-6-4-12(10)11/h1-4,6,8,15H,5,7,9,13H2

InChI Key

YVVIHNCTCNPFJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)CNCCN

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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